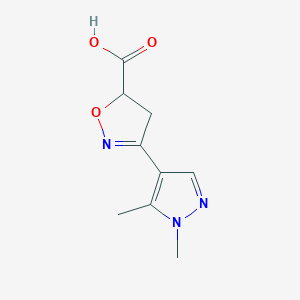

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is a synthetic organic compound with a unique structure that combines a pyrazole ring and an isoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Isoxazole Ring: The isoxazole ring is usually formed by the cyclization of a β-keto nitrile with hydroxylamine.

Coupling of the Rings: The final step involves coupling the pyrazole and isoxazole rings through a suitable linker, often using a carboxylic acid derivative as the coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of 4,5-dihydroisoxazole compounds exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety enhances the activity against a range of bacteria and fungi. Studies have demonstrated that specific structural modifications can lead to improved efficacy against resistant strains of pathogens .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Cancer Research

Preliminary studies indicate that 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid may possess anticancer properties. It has shown potential in inhibiting tumor cell proliferation in various cancer types through mechanisms that may involve apoptosis induction and cell cycle arrest . Further research is needed to elucidate these mechanisms and optimize its structure for enhanced activity.

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Its unique structure allows it to interact with biological systems in pests, leading to effective pest control without significant toxicity to non-target organisms. Field trials have shown promising results in controlling common agricultural pests .

Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator. It has been observed to enhance seed germination and improve overall plant vigor under stress conditions. This application could be particularly beneficial in sustainable agriculture practices aimed at improving crop resilience .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composite materials .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can improve the bioavailability and targeted delivery of drugs .

Case Studies

Mecanismo De Acción

The mechanism by which 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. For instance, in medicinal applications, it may inhibit certain enzymes involved in inflammation or microbial growth.

Comparación Con Compuestos Similares

Similar Compounds

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-isoxazole-5-carboxylic acid: Similar structure but lacks the dihydroisoxazole moiety.

1,5-Dimethylpyrazole-4-boronic acid: Contains the pyrazole ring but with a boronic acid group instead of the isoxazole ring.

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable subject for research and development.

Actividad Biológica

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that can be represented as follows:

- Molecular Formula : C₉H₁₃N₃O₃

- Molecular Weight : Approximately 197.22 g/mol

The structural features include a pyrazole ring and an isoxazole moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- In vitro studies have demonstrated that the compound shows significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics.

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It demonstrated strong inhibition with IC₅₀ values significantly lower than those of reference compounds, suggesting potential use in treating conditions like Alzheimer's disease and urinary tract infections.

-

Anti-inflammatory Properties :

- Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

- Enzyme Binding : The structural similarity to known enzyme substrates suggests that the compound may interact with active sites of enzymes such as AChE.

- Cell Membrane Interaction : Its lipophilic nature may enhance its ability to penetrate cell membranes, allowing it to exert effects on intracellular targets.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antibacterial Study :

- Enzyme Inhibition Assays :

- Anti-inflammatory Effects :

Data Table Summary

Propiedades

IUPAC Name |

3-(1,5-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h4,8H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOAJPLZKUVIFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NOC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.